molecular formula C6H9F3N2O B1525053 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one CAS No. 1250382-97-8

3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cat. No. B1525053
M. Wt: 182.14 g/mol
InChI Key: TWVHINYORFLENM-UHFFFAOYSA-N
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Description

3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C6H9F3N2O . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can be represented by the InChI code: 1S/C7H11F3N2O/c8-7(9,10)4-12-3-1-2-5(11)6(12)13/h5H,1-4,11H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one are not available, similar compounds have been studied. For instance, the [3+2] cycloaddition reaction between (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one and 5-nitro-2-vinylpyridine in acetonitrile produces spiro[pyrrolidin-oxindoles] .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 182.14 . It has a predicted density of 1.321±0.06 g/cm3 and a predicted boiling point of 232.1±40.0 °C .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including derivatives such as 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, are widely utilized in medicinal chemistry. These rings contribute significantly to the pharmacophore of drug candidates due to their ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage due to their non-planarity. Pyrrolidine derivatives have been reported in the literature for their selectivity and bioactivity, offering a versatile scaffold for novel biologically active compounds (Li Petri et al., 2021).

Safety And Hazards

The compound is considered hazardous. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It is also important to avoid ingestion and inhalation .

Future Directions

The compound is currently used for research purposes . As with any chemical compound, future directions would likely involve further exploration of its properties, potential uses, and safety implications.

properties

IUPAC Name

3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O/c7-6(8,9)3-11-2-1-4(10)5(11)12/h4H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVHINYORFLENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

CAS RN

1250382-97-8
Record name 3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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